Camphoric acid

Description

Historical Context and Early Structural Elucidation of Camphoric Acid

The initial study and isolation of this compound (Latin: Acidum camphoricum) are credited to the French pharmacist Nicolas Vauquelin in the early 1800s. wikidoc.org However, a significant leap in understanding its molecular nature occurred in September 1874, when Dutch chemist Jacobus H. van 't Hoff first proposed a three-dimensional structure for the molecule, accounting for its optical properties. wikidoc.orgwikipedia.org The structural elucidation of this compound was intrinsically linked to that of its parent compound, camphor (B46023). slideshare.netslideshare.net The oxidation of camphor with potent agents like nitric acid was found to yield this compound, indicating that the ketone group in camphor was part of a ring that opened during the reaction. wikipedia.orgyoutube.com

The definitive proof of its structure, and by extension that of camphor, was provided in 1904 by Finnish chemist Gustav Komppa. wikipedia.org He achieved the first total synthesis of this compound from diethyl oxalate (B1200264) and 3,3-dimethylpentanoic acid, a landmark achievement in synthetic organic chemistry that confirmed the proposed bicyclic structure. wikipedia.org This foundational work established this compound as a well-defined chemical entity, paving the way for its future applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₆O₄ |

| Molar Mass | 200.234 g·mol⁻¹ wikipedia.org |

| Appearance | White crystalline solid cymitquimica.com |

| Melting Point | 183 to 187 °C wikipedia.org |

| Density | 1.21 g/cm³ wikipedia.org |

| Chirality | Exists in multiple optically active forms (e.g., (1R,3S) and (1S,3R)) wikipedia.orgcymitquimica.commendelchemicals.com |

Significance of this compound as a Chiral Building Block

The inherent chirality of this compound is one of its most significant features in chemical synthesis. As a readily available and inexpensive chiral molecule derived from natural (+)-camphor, it serves as an excellent starting material for asymmetric synthesis—the synthesis of a compound with a specific three-dimensional orientation. rsc.orgresearchgate.net This is particularly crucial in the pharmaceutical and agrochemical industries, where the biological activity of a molecule can be highly dependent on its stereochemistry. cymitquimica.commendelchemicals.comchemimpex.com

Several attributes make this compound a preferred chiral building block:

Racemization Resistance: It is structurally rigid and resistant to racemization (the conversion of a chiral molecule into an equal mixture of both enantiomers), even under the harsh conditions often used in synthesis. researchgate.netnih.govcsulb.edu

Versatility: The presence of two carboxylic acid functional groups allows for a wide range of chemical transformations, enabling its incorporation into larger, more complex molecules. cymitquimica.com

Accessibility: It can be reliably obtained by the oxidation of camphor, which is available in large quantities. rsc.org

These properties have led to its extensive use in creating other chiral molecules. For instance, this compound is a precursor for synthesizing chiral diamines, which are then used to create bifunctional organocatalysts like thioureas and squaramides. researchgate.netrhhz.net These catalysts have proven effective in promoting asymmetric reactions, such as the Michael addition, with high yields and enantioselectivity. researchgate.netresearchgate.net

Overview of Current Research Trajectories Involving this compound

Contemporary research continues to find new and innovative applications for this compound, primarily in the fields of polymer science and coordination chemistry.

Polymer Chemistry: There is a strong research focus on using this compound as a bio-based monomer to produce sustainable polymers. chemimpex.commdpi.com Scientists have successfully copolymerized this compound with a variety of diols to create novel polyesters. rsc.org These materials exhibit a broad range of thermal properties, with glass transition temperatures (Tg) from -16 °C to 125 °C, making them competitive with some commercial polymers. rsc.orgresearchgate.netrsc.org For example, polyethylene (B3416737) camphorate (PEC) shows a Tg of 51 °C and demonstrates significant degradation in water over 14 days, highlighting its potential as a degradable plastic. rsc.orgresearchgate.net Furthermore, incorporating this compound into copolymers with 2,5-furandicarboxylic acid has resulted in materials with tunable mechanical properties and exceptionally high gas barrier capabilities, making them suitable for sustainable monolayered food packaging. mdpi.com

Table 2: Properties of Polyesters Derived from this compound and Various Diols

| Diol | Resulting Polymer | Number-Average Molecular Weight (Mn) | Glass Transition Temp. (Tg) |

|---|---|---|---|

| Ethylene Glycol | Polyethylene camphorate (PEC) | 20,200 Da | 51 °C |

| 1,3-Propanediol | Poly(trimethylene camphorate) | 12,900 Da | 25 °C |

| 1,4-Butanediol | Poly(butylene camphorate) | 13,800 Da | 9 °C |

| 1,6-Hexanediol | Poly(hexamethylene camphorate) | 7,300 Da | -16 °C |

| Isosorbide (B1672297) | Poly(isosorbide camphorate) | 10,100 Da | 125 °C |

Data sourced from Nsengiyumva & Miller (2019). rsc.org

Metal-Organic Frameworks (MOFs): this compound is a highly prolific building block in the construction of homochiral Metal-Organic Frameworks (MOFs). nih.govcsulb.edu MOFs are crystalline materials with porous structures, and creating homochiral versions is essential for applications in enantioselective separation and catalysis. researchgate.netacs.org The rigidity and defined stereochemistry of this compound allow it to act as a reliable chiral ligand that connects metal ions or clusters into predictable three-dimensional networks. acs.orgcsulb.edu Research has demonstrated the synthesis of various homochiral MOFs using d-camphoric acid with transition metals like copper, zinc, and cadmium. acs.org Recent work has also explored the use of its diastereomer, l-isothis compound, to generate entirely new families of homochiral porous materials with unique topologies. nih.govcsulb.edu Additionally, this compound has been incorporated into fluorescent MOF sensors capable of outstanding enantioselectivity for identifying other chiral molecules. rsc.org

Other Synthetic Applications: Beyond polymers and MOFs, this compound serves as a versatile starting material for a range of organic compounds. An effective one-stage synthesis has been developed to create new polycyclic nitrogen-containing compounds by reacting this compound with various diamines. nih.gov Some of these novel heterocyclic compounds, which can be considered synthetic analogues of alkaloids, have been screened for potential antiviral activity against viruses such as SARS-CoV-2 and H1N1 influenza. nih.govresearchgate.net

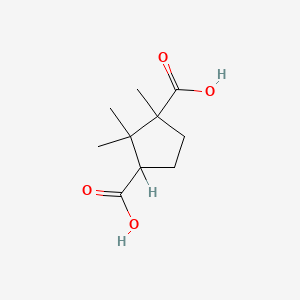

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPHULWDVZXLIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870483 | |

| Record name | 1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-Camphoric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.4 mg/mL at 20 °C | |

| Record name | (±)-Camphoric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

560-05-4, 5394-83-2, 19889-42-0, 306279-95-8 | |

| Record name | cis-(1)-Camphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camphoric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC126460 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-(±)-camphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Camphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-Camphoric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202 - 203 °C | |

| Record name | (±)-Camphoric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for Camphoric Acid and Its Derivatives

Classical and Bio-based Synthetic Routes to Camphoric Acid

This compound, a dicarboxylic acid derived from the bicyclic monoterpene camphor (B46023), has been a subject of chemical synthesis for over a century. Both classical chemical methods and modern bio-based approaches have been developed for its production.

Oxidation of Camphor

The most traditional and widely recognized method for preparing this compound is through the oxidation of camphor. wikipedia.orgwikidoc.org This process typically involves the use of strong oxidizing agents to cleave the ketone ring of the camphor molecule.

Nitric acid has been historically employed as the primary oxidizing agent for this transformation. wikipedia.orgwikipedia.orgatamankimya.com The reaction involves heating camphor with nitric acid, leading to the formation of this compound. wikipedia.orgatamankimya.com However, this method can be aggressive and may lead to the formation of byproducts. zenodo.org To improve efficiency and yield, modifications to this process have been explored. For instance, carrying out the oxidation in the presence of mercury or mercury salts has been shown to enable the preparation of this compound on an industrial scale with higher yields and shorter reaction times. google.com

Other oxidizing agents have also been investigated. Permanganates and chromic acid have been used, though they can sometimes result in lower yields due to over-oxidation. The oxidation of isoborneol, a precursor to camphor, with nitric acid has also been studied as a route to camphor and subsequently this compound. google.com The reaction of camphorquinone (B77051) with an alkaline solution in the presence of air can also yield this compound. prepchem.com

The choice of oxidizing agent and reaction conditions significantly impacts the yield and purity of the resulting this compound. The table below summarizes various oxidizing agents used for this conversion.

| Oxidizing Agent | Starting Material | Key Observations |

| Nitric Acid | Camphor | A well-established method, can be catalyzed by mercury salts for industrial scale. wikipedia.orgwikipedia.orggoogle.com |

| Potassium Dichromate | Camphene | Used in the presence of sulfuric acid. pjsir.org |

| Potassium Permanganate | Camphor | Can lead to lower yields due to over-oxidation. |

| Chromic Acid | Camphor | Similar to permanganate, can result in over-oxidation. |

Historical Total Synthesis Approaches (e.g., Komppa, Perkin)

The total synthesis of this compound was a significant achievement in organic chemistry, confirming its structure and paving the way for the synthesis of camphor itself. Two notable historical syntheses were accomplished by Gustaf Komppa and William Perkin Jr.

Komppa's Synthesis (1903): Gustaf Komppa's synthesis was the first complete total synthesis of this compound. wikipedia.orgatamankimya.com His approach started with diethyl oxalate (B1200264) and 3,3-dimethylpentanoic acid. wikipedia.orgwikipedia.org These starting materials were reacted via a Claisen condensation to produce diketothis compound. wikipedia.org Subsequent methylation with methyl iodide and a multi-step reduction process yielded this compound. wikipedia.orgunigoa.ac.in This synthesis was a landmark achievement, as it not only confirmed the structure of this compound but also provided a route to synthetic camphor, which was previously only obtainable from natural sources. wikipedia.orgatamankimya.com

Perkin's Synthesis (1906): Shortly after Komppa's work, William Henry Perkin Jr. and Jocelyn Field Thorpe reported another synthesis of this compound. royalsocietypublishing.orgrsc.org Their approach was different from Komppa's and further solidified the structural understanding of these complex molecules. royalsocietypublishing.org Perkin and Thorpe also successfully synthesized camphoronic acid in 1897, a related compound, which was guided by Bredt's proposed formula for camphor. royalsocietypublishing.org

These early syntheses were complex and involved multiple steps, but they were crucial in advancing the field of organic synthesis and in breaking the monopoly on natural camphor. wikipedia.orgatamankimya.com

Biobased Production Processes of this compound

In recent years, there has been a growing interest in developing sustainable and bio-based methods for producing chemicals. This compound, being derivable from the natural terpene camphor, is a prime candidate for such processes. nih.govmdpi.com

One approach involves the biocatalytic oxidation of camphor or its precursors. For example, the P450cam enzyme system from Pseudomonas putida can selectively oxidize the non-activated C5 position of camphor to produce 5-exo-hydroxycamphor (B1210678). fraunhofer.de Further enzymatic oxidation can then lead to other functionalized camphor derivatives. While direct microbial fermentation to produce this compound is still an area of active research, the use of enzymes to perform specific oxidation steps offers a milder and more selective alternative to traditional chemical methods. fraunhofer.de

The Fraunhofer Institute for Interfacial Engineering and Biotechnology (IGB) has been involved in research aimed at developing sustainable processes for the biobased production of this compound. mdpi.com The use of microorganisms or isolated enzymes to convert camphor or other bio-based feedstocks like α-pinene into this compound represents a promising avenue for future green production methods. mdpi.comgoogle.com

Advanced Synthetic Strategies for this compound Derivatives

The unique, rigid, and chiral structure of this compound makes it a valuable starting material for the synthesis of a wide range of derivatives, particularly heterocyclic compounds with potential applications in medicinal chemistry and materials science. rsc.orgchim.it

Synthesis of Camphor-derived Heterocyclic Compounds

The dicarboxylic acid functionality of this compound allows for its conversion into various heterocyclic systems. These transformations often involve reactions such as condensation, cyclization, and rearrangement.

A variety of heterocyclic compounds have been synthesized from camphor and its derivatives. chim.itresearchgate.net These include fused and spiro heterocycles, as well as camphor-substituted heterocyclic systems. chim.it The synthesis of these compounds often takes advantage of the reactivity at the C2, C3, and C10 positions of the camphor skeleton. chim.it

A significant area of research has been the synthesis of polycyclic nitrogen-containing compounds from this compound. nih.govcolab.ws These compounds are of interest due to their structural similarity to natural alkaloids and their potential biological activities. nih.gov

An effective one-stage method for synthesizing these compounds involves the direct refluxing of (+)-camphoric acid with various aliphatic or aromatic diamines. nih.govcolab.ws This reaction proceeds without the need for a catalyst. nih.gov For low-boiling point amines, phenol (B47542) can be used as a high-boiling solvent to facilitate the reaction and improve yields. nih.gov The use of Lewis acids as catalysts has been found to be detrimental, reducing the product yield. nih.gov This straightforward approach provides access to a library of novel polycyclic nitrogen-containing compounds that are synthetic analogues of alkaloids. nih.gov Some of these synthesized compounds, such as a quinazoline-like derivative, have shown inhibitory activity against influenza A viruses. nih.gov

The reaction of (+)-camphoric acid with different diamines leads to the formation of a diverse set of polycyclic structures. The table below provides examples of the types of diamines used in these syntheses.

| Diamine Type | Resulting Heterocycle Class |

| Aliphatic Diamines | Polycyclic nitrogen-containing compounds nih.gov |

| Aromatic Diamines | Polycyclic nitrogen-containing compounds nih.gov |

Imides of this compound

The synthesis of cyclic imides from D-(+)-camphoric acid is a notable area of research, yielding compounds with potential biological applications. A common and effective method involves the reaction of D-(+)-camphoric acid anhydride (B1165640) with various amines or hydrazides. beilstein-journals.org

Several D-(+)-camphoric acid imides, some not previously described in literature, have been synthesized with good yields. beilstein-journals.org The synthesis of previously known imides has also been improved upon. beilstein-journals.org For instance, refluxing a mixture of camphoric anhydride with specific amines in o-xylene (B151617) has proven to be an effective method for synthesizing certain imides. beilstein-journals.org In some cases, the reaction between camphoric anhydride and an amine can lead to the formation of a single product with a high yield, such as 98%, as confirmed by GC-MS analysis. beilstein-journals.org

However, the reaction conditions can influence the outcome. For example, reactions between camphoric anhydride and amines containing an aromatic substituent have been observed to be slow with low conversion rates of the anhydride. beilstein-journals.org Interestingly, attempts to react the anhydride with aliphatic linear amines and amino alcohols under various conditions did not yield the desired products. beilstein-journals.org

Historically, N-substituted derivatives of this compound imide have been prepared through methods analogous to those used for other dicarbonic acids. nih.gov This can involve treating the imide of this compound with halogenated hydrocarbons or halogenhydrins, followed by reaction with ammonia (B1221849) or substituted amines. nih.gov An alternative route is the treatment of this compound or its anhydride with diamines. nih.gov For example, β-oxyethyl-imide of this compound can be synthesized by reacting the ethylate solution of sodium in absolute alcohol with the imide of d-camphoric acid and glycoliodhydrine. nih.gov This product can then be further reacted with phosphorus pentachloride to yield chlorethylimide of this compound. nih.gov

Table 1: Selected Synthesized this compound Imides and their Yields This table is interactive. Click on the headers to sort.

| Starting Materials | Product | Yield (%) | Reference |

|---|---|---|---|

| D-(+)-Camphoric anhydride, various amines/hydrazides | Cyclic D-(+)-camphoric acid imides | Good | beilstein-journals.org |

| Camphoric anhydride, specific amine (e.g., 3o) | 4o | 98 | beilstein-journals.org |

| Imide of d-camphoric acid, glycoliodhydrine, sodium ethylate | β-oxyethyl-imide of this compound | Not specified | nih.gov |

| β-oxyethyl-imide of this compound, phosphorus pentachloride | Chlorethylimide of this compound | Not specified | nih.gov |

Quaternary Ammonium (B1175870) Sulfonamides

A significant class of this compound derivatives are the homochiral quaternary ammonium sulfonamides. These compounds, which bear a hydrophobic camphor-derived moiety, have been synthesized and characterized, demonstrating a quick and efficient synthetic procedure. chim.it These novel quaternary ammonium bromides have shown strong antimicrobial and antifungal activity. chim.it

The synthesis of these compounds often starts from (+)-camphor sulfonyl chloride. umich.edu For example, camphor sulfonyl hydrazines can be prepared in a three-step process involving the cyclization of (+)-camphor sulfonyl chloride with hydrazine (B178648) monohydrate, followed by alkylation under phase transfer conditions and subsequent reduction. umich.edu Another approach involves the synthesis of N-substituted 2-exo-hydroxybornyl-10-sulfonamides, which can then be used as chiral auxiliaries. mdpi.com

Research has also been conducted on homochiral quaternary ammonium salts derived from (1R,3S)-(+)-camphoric acid, which exhibit broad-spectrum antimicrobial activities. researchgate.netbeilstein-journals.org These compounds have been tested against various microorganisms. researchgate.net The synthesis involves creating a hydrophobic moiety from this compound. beilstein-journals.org The aggregation properties of these compounds, such as their critical micelle concentration (CMC), have been evaluated through surface tension measurements. beilstein-journals.org It has been found that the monomers of these cationic surfactants, rather than the micelles, are primarily responsible for their antimicrobial activity. beilstein-journals.org

Enantioselective Synthesis Utilizing this compound Scaffolds

The rigid and chiral structure of this compound makes it an excellent starting material for enantioselective synthesis. umich.edu Its derivatives have been extensively used as chiral templates and in the development of chiral ligands for asymmetric catalysis. umich.edu The conformational rigidity of its five-membered ring is a key feature that is retained after oxidation from camphor. umich.edu

Chiral Ligand Development from this compound

This compound is a valuable building block for the synthesis of chiral ligands used in asymmetric synthesis. umich.eduorcid.org Its derivatives have been successfully employed as ligands in various chemical transformations. orcid.org For example, novel 1,3-diamine-derived bifunctional thiourea (B124793) and squaramide organocatalysts have been synthesized from (+)-camphoric acid. mdpi.com These catalysts are accessible through a flexible synthetic approach of two to five steps, allowing for structural variation. mdpi.com

Another area of development is the synthesis of chiral 1,3-diamine ligands from (+)-camphoric acid. These are prepared by reacting 1,3-diamino-1,2,2-trimethylcyclopentane with aromatic aldehydes, followed by the reduction of the resulting diimines. chim.it Furthermore, a new class of N,S-containing chiral compounds based on the camphor scaffold has been synthesized and evaluated as chiral catalysts. The development of chiral NHC-pincer ligands derived from this compound has also been a focus of research.

Asymmetric Catalysis with this compound Derivatives

Derivatives of this compound have proven to be effective in asymmetric catalysis. For instance, camphor-derived thiourea organocatalysts have been designed and synthesized from (1R,3S)-camphoric acid and applied to the one-pot three-component Kabachnik-Fields reaction. One such catalyst was found to be efficient for the reaction of 2-cyclopropylpyrimidin-4-carbaldehyde, various amines, and diphenylphosphite, yielding the corresponding enantioselective α-aminophosphonates.

Novel 1,3-diamine-derived bifunctional thiourea and squaramide organocatalysts from (+)-camphoric acid have shown catalytic activity in the asymmetric Michael addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrenes, achieving yields up to 98%. mdpi.com The use of camphor-derived N,S-containing chiral compounds as catalysts in the transfer hydrogenation of acetophenone (B1666503) has also been explored, with promising results.

Chiral Template Applications in Organic Synthesis

This compound and its derivatives are widely utilized as chiral templates in enantioselective synthesis. umich.edu The inherent chirality and rigid structure of the this compound scaffold are instrumental in controlling the stereochemistry of reactions. umich.eduorcid.org For example, the coordination chemistry of this compound gives rise to interesting chiral features that are applicable in asymmetrical synthesis and homochiral structural design. orcid.org

The use of this compound as a chiral building block is also prominent in the construction of chiral metal-organic frameworks (MOFs). beilstein-journals.org The diastereoisomerism of this compound, specifically the cis- and trans-forms, offers a platform for creating new homochiral porous materials.

Esterification Reactions of this compound

This compound, being a dicarboxylic acid, readily undergoes esterification reactions. These reactions are a fundamental part of its chemistry and are used to create a variety of derivatives. The carboxylic acid groups can be converted to esters through reactions with alcohols in the presence of an acid catalyst. researchgate.net

A notable example is the esterification of this compound with solanesol (B192409) to produce solanesyl camphorate. This challenging coupling, due to steric hindrance and differing polarities of the reactants, has been achieved through two main strategies: via a pre-formed camphoric anhydride and through in situ anhydride formation, both of which avoid the use of organic solvents. The in situ anhydride formation, in particular, offers a direct synthetic route to the hybrid compound.

Furthermore, this compound has been copolymerized with various diols to synthesize biorenewable polyesters. umich.edu This process, known as polyesterification, can be catalyzed by various species and typically occurs under vacuum. umich.edu

Anhydride-mediated Esterification

One of the classic and effective strategies to overcome the steric hindrance of this compound for esterification is through the activation of its carboxylic acid groups by forming an anhydride intermediate. vnu.edu.vn Camphoric anhydride is readily prepared from this compound through dehydration, often by heating with a reagent like acetic anhydride. This bicyclic anhydride is more reactive than the diacid itself and can react with alcohols to form mono-esters. libretexts.org

The reaction of camphoric anhydride with an alcohol leads to a regioselective opening of the anhydride ring, yielding a mono-ester derivative. researchgate.net This approach has been successfully applied in the coupling of this compound with complex alcohols like solanesol. vnu.edu.vn In this specific synthesis, the pre-formed camphoric anhydride reacts with solanesol, which, due to its low melting point, can also serve as the reaction medium in the absence of a solvent. vnu.edu.vn The use of catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction, though successful esterification has also been achieved without it. vnu.edu.vn

Another method involves the in situ formation of the anhydride. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid. In the case of dicarboxylic acids like this compound, this activation is expected to proceed through the formation of an O-acylisourea intermediate, which then rapidly converts to the cyclic anhydride in situ, enhancing its reactivity towards nucleophilic attack by an alcohol. vnu.edu.vn

| Method | Reagents/Catalysts | Key Features | Reference |

| Pre-formed Anhydride | Camphoric Anhydride, Alcohol (e.g., Solanesol), DMAP (optional) | Utilizes a stable, pre-synthesized intermediate; can be performed under solvent-free conditions. | vnu.edu.vn |

| In situ Anhydride Formation | This compound, Alcohol, DCC | Direct esterification without prior anhydride synthesis; avoids isolation of the anhydride intermediate. | vnu.edu.vn |

Solvent-free Esterification Protocols

Solvent-free, or "neat," reaction conditions are a cornerstone of green chemistry, reducing waste and potential environmental impact. Such protocols have been successfully developed for the esterification of this compound. vnu.edu.vn These methods often leverage the physical properties of the reactants themselves or employ high-temperature fusion. vnu.edu.vn

One prominent example is the esterification of this compound with solanesol, where two solvent-free strategies were employed. vnu.edu.vn

Fusion with Pre-formed Anhydride: Camphoric anhydride was mixed directly with solanesol. Given that solanesol is a solid with a relatively low melting point, heating the mixture allows it to act as both a reactant and a reaction solvent. vnu.edu.vn

In situ Anhydride Formation: this compound, solanesol, and a coupling agent like DCC were mixed and heated. This approach directly yields the desired ester, solanesyl camphorate, without the need for an organic solvent. vnu.edu.vn

The development of heterogeneous catalysts has also advanced solvent-free esterification. For instance, Silphos [PCl₃-ₙ(SiO₂)ₙ], a silica-based phosphine (B1218219) reagent, has been reported as an efficient catalyst for the esterification of various carboxylic acids and alcohols under solvent-free conditions, offering good yields and easy catalyst recovery. researchgate.netresearchgate.net These protocols represent a more environmentally benign alternative to traditional solvent-based methods. vnu.edu.vn

| Protocol | Reactants/Catalyst | Conditions | Advantages | Reference |

| Anhydride Fusion | Camphoric Anhydride, Solanesol | Heated, neat | No solvent required; reactant serves as reaction medium. | vnu.edu.vn |

| In situ Anhydride | This compound, Solanesol, DCC | Heated, neat | Direct, one-pot synthesis. | vnu.edu.vn |

| Heterogeneous Catalysis | Carboxylic Acids, Alcohols, Silphos | 70°C, neat | No solvent, easy catalyst recovery and reuse. | researchgate.net |

Late-stage Functionalization of this compound

Late-stage functionalization (LSF) refers to the introduction of chemical modifications at a late step in a synthetic sequence. This strategy is highly valuable as it allows for the rapid diversification of complex molecules, like natural products or their derivatives, without the need for lengthy de novo synthesis. chemrxiv.org this compound, with its rigid bicyclic framework, has served as a key substrate in the development of novel LSF methodologies, particularly those involving the selective activation of otherwise unreactive C–H bonds. researchgate.net These advanced methods provide powerful tools for creating novel this compound derivatives with unique structures and potential applications. researchgate.netacs.org

An example of such a strategy is the palladium-catalyzed late-stage β-C(sp³)–H deuteration of free carboxylic acids. chemrxiv.org When applied to (+)-camphoric acid, this method resulted in the selective deuteration of the methyl group most proximate to the carboxylic acid directing group, showcasing the high regioselectivity achievable with modern catalytic systems. chemrxiv.org

Site-selective γ-Lactonization

A significant breakthrough in the late-stage functionalization of this compound is the development of catalytic site- and stereoselective γ-lactonization. torvergata.itfigshare.com This reaction transforms an unactivated primary C–H bond of a methyl group into a C–O bond, leading to the formation of a γ-lactone ring.

The system relies on a chiral manganese (Mn) catalyst that, in the presence of aqueous hydrogen peroxide as a mild oxidant, performs an intramolecular oxidation. nih.gov The reaction is directed by the carboxylic acid group of the substrate, which binds to the metal center. torvergata.it This coordination brings the catalyst into proximity with the γ-C–H bonds, enabling their selective functionalization even in the presence of other, typically more reactive, C–H bonds (e.g., secondary and tertiary). torvergata.itnih.gov

A remarkable feature of this method is the ability to control which of the gem-dimethyl groups on the this compound scaffold reacts. By simply changing the absolute chirality of the manganese catalyst, researchers can achieve unprecedented levels of diastereoselectivity, selectively forming a lactone with either one of the two diastereotopic methyl groups. researchgate.netacs.org This catalyst-controlled selectivity has been successfully applied to the late-stage lactonization of natural products, including this compound, camphanic acid, and ketopinic acid. nih.gov

Density Functional Theory (DFT) studies suggest the reaction proceeds via a 1,7-hydrogen atom transfer (HAT) from a primary γ-C–H bond to a highly reactive Mn(IV)-oxyl intermediate, generating a carbon radical that rapidly undergoes lactonization. figshare.comnih.gov

| Reaction | Catalyst System | Key Outcome | Mechanism Highlight | Reference |

| γ-Lactonization | Chiral Mn Complex, H₂O₂ | Site- and stereoselective oxidation of an unactivated primary γ-C–H bond. | Intramolecular 1,7-Hydrogen Atom Transfer (HAT) to a Mn(IV)-oxyl species. | torvergata.itnih.gov |

| Diastereoselective γ-Lactonization | Chiral Mn Complex (varying chirality) | Catalyst chirality dictates which of the two gem-dimethyl groups is oxidized. | Unprecedented catalyst-controlled diastereoselectivity. | researchgate.netacs.org |

Polymer Science and Materials Applications of Camphoric Acid

Bio-based Polymer Synthesis from Camphoric Acid

The synthesis of bio-based polymers from this compound has garnered significant attention as a sustainable approach to developing new materials with tailored properties. Its bifunctional nature allows it to be incorporated into polymer chains through condensation polymerization with various co-monomers.

Polyesters are a major class of polymers, and the incorporation of this compound into their structure has been shown to enhance their properties. rsc.org The rigid cyclic structure of this compound can increase the glass transition temperature (Tg) and thermal stability of the resulting polyesters.

Researchers have successfully synthesized a series of polyalkylene camphorates by copolymerizing this compound with various linear and cyclic diols. rsc.orgresearchgate.net The polymerization is typically carried out at high temperatures under a nitrogen atmosphere, followed by a period under dynamic vacuum to increase the molecular weight. google.com The resulting polyesters exhibit a wide range of glass transition temperatures, from -16 °C to 125 °C, depending on the diol used. rsc.orgrsc.org For instance, polyethylene (B3416737) camphorate (PEC) has a Tg of 51 °C, which is comparable to that of polylactic acid (PLA). researchgate.net The use of cyclic diols like erythritan and isosorbide (B1672297) leads to polyesters with even higher Tg values of 100 °C and 125 °C, respectively. rsc.orgrsc.org

A study on the water degradation of polyethylene camphorate demonstrated that the polymer significantly degraded after 14 days in deionized water, with the number-average molecular weight (Mn) decreasing from 20,200 to less than 600. rsc.orgrsc.org This highlights the potential of these materials for applications where biodegradability is desired.

Table 1: Polymerization and Characterization of Polyalkylene Camphorates

| Diol | Bio-based Content (%) | Mn (Da) | Dispersity (Đ) | Tg (°C) |

|---|---|---|---|---|

| Ethylene Glycol | 100 | 20,200 | 2.1 | 51 |

| 1,3-Propanediol | 100 | 15,400 | 2.0 | 25 |

| 1,4-Butanediol | 100 | 18,600 | 2.2 | 12 |

| 1,5-Pentanediol | 100 | 17,300 | 2.1 | -5 |

| 1,6-Hexanediol | 100 | 19,800 | 2.3 | -16 |

| Erythritan | 100 | - | - | 100 |

| Isosorbide | 100 | - | - | 125 |

Data sourced from multiple studies. rsc.orggoogle.com

To further tune the properties of bio-based polyesters, this compound has been copolymerized with other bio-based monomers like 2,5-furandicarboxylic acid (FDCA). mdpi.com High molecular weight, fully bio-based random copolymers of FDCA and this compound have been synthesized via a two-stage melt polycondensation process. mdpi.com The resulting poly(butylene furanoate/camphorate) copolymers, P(BFmBCn), where 'm' and 'n' are the molar percentages of the respective co-units, were successfully produced. mdpi.com

The introduction of this compound into the polyester (B1180765) chain was found to modulate the thermal and mechanical properties of the resulting copolymers. mdpi.com The outstanding functional properties observed in these copolymers, such as improved interchain interactions, are attributed to the presence of the camphor (B46023) moieties. mdpi.comdntb.gov.ua The thermal stability of these copolymers is noteworthy, with the degradation of furan-based polyesters occurring at high temperatures. mdpi.com

Copolymers of this compound and the petroleum-based monomer terephthalic acid have been synthesized to create materials with increased bio-based content and competitive thermal properties. rsc.orgresearchgate.net The incremental replacement of terephthalic acid with this compound in the synthesis of polyethylene (camphorate/terephthalate) analogues resulted in a series of copolymers with increased bio-based content. rsc.org

The glass transition temperatures (Tg) of these copolymers ranged from 41 °C to 71 °C, which, although lower than that of polyethylene terephthalate (B1205515) (PET), are still competitive with polylactic acid (PLA). rsc.orgresearchgate.net The synthesis of these copolymers often involves the preliminary synthesis of bis(hydroxyethyl) camphorate (BHEC) and bis(hydroxyethyl) terephthalate (BHET), which are then copolymerized. researchgate.netgoogle.comunibo.it It was observed that BHET is more readily incorporated into the copolymer chains than BHEC. google.com

In addition to polyesters, this compound derivatives have been utilized in the synthesis of polycarbonates. A one-pot polycondensation approach has been developed to produce new camphor-based polycarbonates from diols and diethyl carbonate as a comonomer. chemrxiv.org This method allows for the synthesis of polycarbonates with tunable glass transition temperatures, ranging from -1 °C to 101 °C, by adjusting the ratio of rigid and flexible segments in the polymer chain. chemrxiv.org

These camphor-based polycarbonates are amorphous, which contributes to the transparency of the resulting materials. chemrxiv.org Furthermore, their degradability and potential for chemical recyclability have been investigated, highlighting their potential as sustainable and robust materials. chemrxiv.org The synthesis of these polycarbonates often utilizes a magnesium-based catalyst, which is also effective in the methanolysis degradation of the resulting copolymers. chemrxiv.org

This compound has been explored as a renewable building block for UV-curing polyester resins, which are widely used in coatings, inks, and additive manufacturing. researchgate.net In this application, this compound serves as an alternative to petrochemically derived cyclic monomers like isophthalic acid and terephthalic acid, which are typically used to increase the hardness of the final material. researchgate.net

In one study, (1R,3S)-(+)-camphoric acid was used to synthesize UV-curing polyester resins derived from itaconic acid and 1,6-hexanediol. researchgate.net The incorporation of the cyclic this compound monomer led to an increase in the glass transition temperature and viscosity of the resins. researchgate.net The thermal and mechanical properties of the cured materials were also improved compared to a resin without the cyclic building block. researchgate.net These bio-based UV-curing resins show promise as environmentally friendly alternatives in various industrial applications. mdpi.com

Copolymers with Furandicarboxylic Acid

Camphor-based Polycarbonates

Metal-Organic Frameworks (MOFs) Incorporating this compound

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The incorporation of chiral ligands like this compound into MOF structures is of particular interest for applications in enantioselective separations and catalysis. D-(+)-camphoric acid is an especially valuable building block due to its low cost, resistance to racemization, and its status as a readily available rigid chiral dicarboxylate. researchgate.netcsulb.edu

Homochiral MOF Design and Synthesis

The synthesis of homochiral MOFs, which possess a single, well-defined chirality, is a key objective in materials chemistry. This compound has proven to be an effective ligand for achieving this goal. researchgate.netcsulb.edu Researchers have successfully synthesized a variety of homochiral MOFs by reacting this compound or its derivatives with different metal ions under solvothermal conditions. mdpi.comakjournals.com

A notable example is the synthesis of a homochiral multifunctional MOF, [Zn₂(CTBA)₂·H₂O] (JUC-112), using a chiral ligand derived from D-(+)-camphoric acid. mdpi.comnih.gov This material exhibits a 2D chiral layer structure with rod-shaped secondary building units and demonstrates high thermal stability. mdpi.comnih.gov The synthesis typically involves heating a mixture of the this compound-based ligand and a metal salt, such as zinc nitrate, in a solvent system. mdpi.comakjournals.com The resulting crystals are often colorless and exhibit specific chiral properties, which can be confirmed by techniques like circular dichroism spectroscopy. mdpi.com

The urothermal synthesis method, which uses urea (B33335) derivatives as solvents, has also been explored for preparing chiral MOFs from D-camphoric acid. rsc.org This approach can lead to the formation of molecular compounds with chiral ligands created in situ. rsc.org

A variety of homochiral metal-camphorate frameworks (MCamFs) have been reported, showcasing unique structural features. researchgate.net For instance, the use of a dual-ligand synthetic strategy, combining this compound with bipyridine ligands, has led to the formation of 3D self-penetrating architectures. acs.org

| MOF | Metal Ion | This compound Derivative | Synthesis Conditions | Key Structural Feature |

| [Zn₂(D-Cam)₂(4,4'-bpy)]n | Zn²⁺ | D-(+)-camphoric acid | Hydrothermal, 120 °C, 2 days | Homochiral channels, left- and right-handed helices |

| [Cu₂(D-Cam)₂(4,4'-bpy)]n | Cu²⁺ | D-(+)-camphoric acid | Not specified | Homochiral metal carboxylate layers pillared by bipyridine |

| [Cd₄(D-Cam)₄(bpe)₃]n | Cd²⁺ | D-(+)-camphoric acid | Hydrothermal, 120 °C, 2 days | 3D self-penetrating architecture |

| JUC-112 | Zn²⁺ | 4-(3-carboxy-2,2,3-trimethylcyclopentanecarboxamido) benzoic acid (H₂CTBA) | Solvothermal, 120 °C, 2 days | 2D chiral layer with rod-shaped secondary building units |

Diastereoisomerism in Isostructural MOFs

A fascinating aspect of using this compound in MOF synthesis is the potential for diastereoisomerism. csulb.edunih.gov this compound exists as cis and trans diastereomers, each with two chiral centers. csulb.edu The most commonly used form is D-camphoric acid, which is the cis-isomer. csulb.edu However, its trans-isomer, isothis compound, has also been investigated. csulb.edunih.govbanrepcultural.org

The ability of isocamphorate to generate unexpected framework topologies highlights its potential for creating a large number of new homochiral materials. csulb.edunih.govbanrepcultural.org The study of diastereoisomerism in these systems provides valuable insights into the principles of chiral recognition and induction at the molecular level within a crystalline solid.

Liquid Crystal Compounds with this compound

This compound and its derivatives have been utilized in the synthesis of chiral liquid crystal compounds. tandfonline.comtandfonline.com These materials exhibit mesophases, which are intermediate states of matter between a crystalline solid and an isotropic liquid, and possess unique optical properties due to their chiral nature.

In one study, two series of dichiral liquid crystal compounds, named BCP-C and DCP-C, were synthesized. tandfonline.com These compounds were created by linking two chiral moieties, cholesterol and D-(+)-camphoric acid, to a biphenyl (B1667301) liquid crystal core. tandfonline.com The researchers investigated how changing the length of the alkyl chains attached to both the this compound and cholesterol components affected the liquid crystalline properties, thermal behavior, and selective reflection of light. tandfonline.com

Another research effort focused on synthesizing cholesteric liquid crystal polysiloxanes. x-mol.net These polymers were prepared by the hydrosilylation of monomers containing cholesterol and D-(+)-camphoric acid. x-mol.net The resulting materials displayed colorful Grandjean textures, a characteristic feature of cholesteric liquid crystals, and demonstrated good thermal stability. x-mol.net The introduction of a cyano-group in one series of polymers was found to influence the mesophase temperature range and the wavelength of reflected light. x-mol.net

The synthesis of these liquid crystal compounds typically involves standard organic reactions to link the this compound moiety to other mesogenic (liquid crystal-forming) units. tandfonline.comtandfonline.com The characterization of these materials is carried out using techniques such as polarized optical microscopy (POM) to observe the liquid crystal textures, differential scanning calorimetry (DSC) to determine phase transition temperatures, and thermogravimetric analysis (TGA) to assess thermal stability. tandfonline.comtandfonline.com

| Liquid Crystal Series | Chiral Components | Core Structure | Key Findings |

| BCP-C & DCP-C | Cholesterol, D-(+)-camphoric acid | Biphenyl | Alkyl chain length affects liquid crystallinity, thermal properties, and selective reflection. tandfonline.com |

| PA & PB Polysiloxanes | Cholesterol, D-(+)-camphoric acid | Polysiloxane | Exhibit colorful Grandjean textures and good thermal stability. x-mol.net |

Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation in Camphoric Acid Chemistry

The elucidation of reaction mechanisms involving this compound and its derivatives is crucial for understanding and optimizing chemical transformations. These studies often involve the identification of catalytic cycles and key intermediates that govern the reaction pathway and stereochemical outcome.

Catalytic Cycles and Intermediates

In the realm of oxidation catalysis, copper complexes featuring ligands derived from this compound have been investigated for their reactivity with dioxygen. researchgate.net Mechanistic studies have clarified the processes of O2 reduction and alcohol oxidation through the spectroscopic detection of reactive intermediates. researchgate.net For instance, in copper/TEMPO-catalyzed aerobic alcohol oxidation, bis(μ-oxo)dicopper(III) and bis(μ-hydroxo)dicopper(II) species have been identified as viable reactants in the catalytic cycle. researchgate.net The reaction of dioxygen with copper(I) complexes containing camphor-derived ligands can lead to the formation of short-lived bis(μ-oxido)copper complexes, which have been observed spectroscopically at low temperatures. researchgate.net

In a different catalytic system, a multi-catalytic, radical relay mechanism has been proposed for the enantioselective C-H amination of alcohols to produce β-amino alcohols. nsf.govsci-hub.se This process involves an alcohol being transiently converted to an oxime imidate radical. nsf.govsci-hub.se This radical precursor coordinates with a chiral copper catalyst. nsf.govsci-hub.se The resulting complex then forms an N-centered radical, which undergoes a regio- and enantioselective hydrogen atom transfer (HAT) to generate a chiral β-radical. nsf.govsci-hub.se Subsequent stereoselective amination affords a chiral oxazoline, which upon hydrolysis yields the desired enantioenriched β-amino alcohol. nsf.govsci-hub.se The catalytic cycle is regenerated, involving multiple catalytic species working in concert. nsf.gov

Palladium-catalyzed alkoxycarbonylation of alkenes provides another example of complex catalytic cycles. ru.nl This reaction can proceed through two competing pathways: a "hydride cycle" involving palladium(II) hydride intermediates leading to saturated esters, and an "alkoxy cycle" with alkoxypalladium intermediates yielding unsaturated products. ru.nl The choice of oxidant plays a critical role in steering the reaction toward one cycle over the other. ru.nl

The tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway, involves a series of enzyme-catalyzed reactions. nih.gov While not directly involving this compound, the principles of tracking intermediates and understanding the flow through a cyclic pathway are analogous to the study of synthetic catalytic cycles. nih.gov

| Catalytic System | Key Intermediates | Reaction Type | Ref. |

| Copper/Camphoric Acid Ligand + O2 | Bis(μ-oxo)dicopper(III), Bis(μ-hydroxo)dicopper(II) | Aerobic Alcohol Oxidation | researchgate.net |

| Multi-catalytic Radical Relay | Oxime imidate radical, Chiral Cu-bound imidate radical, Chiral β-radical | C-H Amination of Alcohols | nsf.govsci-hub.se |

| Palladium Catalysis | Palladium(II) hydride complexes, Alkylpalladium complexes, Alkoxypalladium complexes | Alkoxycarbonylation of Alkenes | ru.nl |

Stereochemical Control in Enantioselective Transformations

This compound and its derivatives are widely used as chiral auxiliaries and ligands to control the stereochemistry of enantioselective transformations. The rigid bicyclic structure of camphor (B46023) provides a well-defined chiral environment that can effectively influence the approach of reactants.

In one strategy, a chiral auxiliary derived from this compound was designed for the asymmetric synthesis of 2-substituted piperidines. researchgate.net The mechanism for asymmetric induction in this system relies on pre-complexation as the decisive step for stereodifferentiation. researchgate.net Similarly, camphor-derived thiourea (B124793) organocatalysts have been synthesized and applied in the one-pot three-component Kabachnik–Fields reaction to produce enantioselective α-aminophosphonates, although the enantiomeric excesses achieved were modest in the reported examples. researchgate.net

A radical relay chaperone strategy has been successfully employed for the enantio- and regio-selective C-H amination of alcohols. nsf.govsci-hub.se The enantioselectivity is achieved by using a chiral copper catalyst in conjunction with the chaperone. nsf.govsci-hub.se The chiral ligand on the copper center directs the hydrogen atom transfer and subsequent amination steps, leading to high enantiomeric excess. nsf.govsci-hub.se The use of bulky acids, such as this compound, was found to be optimal for both efficiency and stereocontrol in this system, likely by stabilizing higher oxidation state copper intermediates. nsf.govsci-hub.se

The stereochemical outcome of the trimethylsilylcyanation of aldehydes can be controlled using in situ formed Ti(IV)(salen) complexes derived from chiral diamines, which can be synthesized from this compound. researchgate.net The attack direction of the cyanide on the aldehyde, as well as the coordination mode of the aldehyde to the chiral catalyst, are believed to be the key factors controlling the stereochemistry. researchgate.net

| Transformation | Chiral Source | Key Mechanistic Feature for Stereocontrol | Ref. |

| Asymmetric synthesis of 2-substituted piperidines | This compound-derived chiral auxiliary | Pre-complexation for stereodifferentiation | researchgate.net |

| Kabachnik–Fields reaction | Camphor-derived thiourea organocatalysts | Chiral organocatalyst environment | researchgate.net |

| Enantioselective C-H amination of alcohols | Chiral copper catalyst with a this compound-derived chaperone | Chiral catalyst directs HAT and amination | nsf.govsci-hub.se |

| Trimethylsilylcyanation of aldehydes | Ti(IV)(salen) complexes from this compound-derived diamines | Control of cyanide attack and aldehyde coordination | researchgate.net |

Theoretical and Computational Chemistry of this compound Systems

Theoretical and computational methods are powerful tools for investigating the structure, properties, and reactivity of molecules. For this compound and its derivatives, these methods provide insights that complement experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. rsc.org It has been applied to this compound and its derivatives to understand their chirality, vibrational spectra, and reaction mechanisms.

DFT calculations have been used to reproduce the infrared (IR) and vibrational circular dichroism (VCD) spectra of chiral camphor and its derivatives. nih.gov This allows for the elucidation of the chirality of these molecules in solution. nih.gov Time-dependent DFT (TD-DFT) can also be used to calculate electronic circular dichroism (ECD) spectra, which further aids in the stereochemical analysis. nih.gov

In the context of reaction mechanisms, DFT calculations can be used to model transition states and intermediates, providing insights into the energetics of different reaction pathways. For the enantioselective trimethylsilylcyanation of benzaldehyde (B42025) catalyzed by Ti(IV)(salen) complexes, computational studies have been used to determine the lowest energy transition states, and the results were in qualitative agreement with experimental observations. researchgate.net

DFT calculations are also employed to predict the mechanical properties of crystalline materials, which can be relevant for understanding the behavior of solid-state this compound derivatives. rsc.org

| Application of DFT | System Studied | Information Obtained | Ref. |

| Spectral Analysis | Chiral camphor and derivatives | IR, VCD, and ECD spectra for stereochemical analysis | nih.gov |

| Reaction Mechanism | Ti(IV)(salen) catalyzed trimethylsilylcyanation | Lowest energy transition states | researchgate.net |

| Mechanical Properties | Crystalline materials (general) | Elastic constants, mechanical response | rsc.org |

Molecular Dynamics Simulations (if applicable)

Molecular dynamics (MD) simulations provide a way to study the time evolution of a system of atoms and molecules. This can be particularly useful for understanding dynamic processes such as conformational changes, diffusion, and interactions in solution.

While specific MD simulations focusing solely on this compound in the context of reaction mechanisms are not extensively detailed in the provided search results, the principles of MD are applicable. For example, MD simulations have been used to study the behavior of self-propelled this compound tablets at the air-water interface, providing insights into their collective behavior. researchgate.net This demonstrates the utility of MD in understanding the macroscopic behavior arising from molecular interactions.

In a related context, ab initio molecular dynamics has been used to investigate the dissociation of carbonic acid at the air-water interface, revealing that the surface environment can accelerate the reaction compared to bulk water. rsc.org Similar approaches could be applied to study the behavior of this compound and its derivatives at interfaces, which could be relevant for understanding heterogeneous catalysis.

Computational modeling, including molecular dynamics simulations, has also been used to validate host-guest interactions between the channels of a covalent organic framework (COF) modified with a this compound derivative and enantiomers of amino acids, explaining the basis for enantioselective adsorption.

| Application of MD | System Studied | Information Obtained | Ref. |

| Collective Behavior | Self-propelled this compound tablets | Understanding of aggregate formation | researchgate.net |

| Interfacial Reactivity | Carbonic acid at air-water interface | Accelerated dissociation at the interface | rsc.org |

| Host-Guest Interactions | COF with this compound derivative | Validation of interactions for enantioselective adsorption |

Environmental Aspects and Degradation Studies of Camphoric Acid Based Materials

Hydrolytic Degradation Pathways of Camphoric Acid Polyesters

Polyesters derived from this compound, a renewable diacid, have demonstrated susceptibility to hydrolytic degradation. dntb.gov.ua The ester linkages within the polymer chains are prone to hydrolysis, a process that can be influenced by the polymer's structure and the surrounding environment. rsc.org

Research has shown that the copolymerization of this compound with different diols results in polyesters with varying degradation rates. rsc.org For instance, polyethylene (B3416737) camphorate (PEC) exhibits significant degradation when agitated in deionized water over a period of 14 days, with its number-average molecular weight (Mn) decreasing dramatically from 20,200 to less than 600. rsc.orgrsc.org This highlights the inherent water-degradability of certain this compound-based polyesters even at neutral pH. researchgate.net

The structure of the diol component plays a crucial role in the degradation profile. Polyesters synthesized with rigid, cyclic diols derived from camphor (B46023), such as 2,2:3,3-Bis(4′-hydroxymethylethylenedioxy)-1,7,7-trimethylbicyclo[2.2.1]heptane (CaG), exhibit adjustable hydrolytic degradation. acs.orgnih.gov A higher proportion of the CaG moiety in the polyester (B1180765) leads to a more amorphous structure, which is more susceptible to hydrolysis, particularly in acidic conditions. acs.orgnih.gov This allows for the tuning of the degradation rate by altering the copolymer composition.

Furthermore, the introduction of this compound into other polyester structures, such as polyethylene terephthalate (B1205515) (PET), to create polyethylene (camphorate/terephthalate) copolymers, increases the bio-based content and enhances water degradability. rsc.orgtechnologypublisher.com Similarly, incorporating a camphor-based diol into poly(butylene succinate) (PBS) has been shown to enhance its hydrolytic degradation. nih.gov

The degradation of these polyesters results in the formation of smaller oligomeric and monomeric units, including the original this compound and diol monomers. researchgate.net This breakdown is a key step in the eventual assimilation of the material back into the environment.

Table 1: Hydrolytic Degradation of Polyethylene Camphorate (PEC)

| Parameter | Initial Value | Value after 14 days in Deionized Water |

|---|---|---|

| Number-Average Molecular Weight (Mn) | 20,200 | < 600 |

Biodegradation of this compound-Derived Polymers

The biodegradability of polymers derived from this compound extends beyond simple hydrolysis, with studies indicating their susceptibility to microbial action. These polymers, sourced from renewable materials like the camphor laurel tree or pinene from turpentine, are designed to be more environmentally friendly than traditional plastics. technologypublisher.com

Preliminary studies on polyethylene camphorate (PEC) have shown good biodegradability in acidic water solutions. nih.gov The potential for biodegradation has also been demonstrated in soil environments. researchgate.net A combination of accelerated hydrolysis followed by ultraviolet irradiation has been shown to break down the polymers into oligomeric and monomeric units with a molecular weight of less than 1,000 Da, facilitating further microbial degradation. researchgate.net

The versatility of this compound allows for the synthesis of a variety of polyesters with commercially desirable properties, such as high heat resistance, while also being water-degradable and biodegradable. technologypublisher.com The replacement of terephthalic acid with this compound in PET not only makes the resulting polymer more susceptible to degradation but also increases its bio-based content. technologypublisher.com

Enzymatic Degradation of Camphor and Related Pathways

The biodegradation of camphor itself, the precursor to this compound, is well-documented, particularly in microorganisms like Pseudomonas putida. ontosight.aiatlasofscience.org This bacterium possesses a dedicated metabolic pathway, encoded on the CAM plasmid, for the degradation of D-camphor, which it can use as a sole carbon source. nih.gov

The initial steps in this pathway involve a series of oxygen-dependent enzymes. atlasofscience.org The process begins with the action of camphor 5-monooxygenase, a cytochrome P-450cam enzyme, which hydroxylates camphor to 5-exo-hydroxycamphor (B1210678). nih.govresearchgate.net This is followed by the activity of 5-exo-hydroxycamphor dehydrogenase. nih.gov

A key enzyme in the subsequent degradation is 2,5-diketocamphane 1,2-monooxygenase. ontosight.ai This enzyme, along with 3,6-diketocamphane 1,6-monooxygenase, acts on diketocamphane intermediates, which are formed from both (+)- and (-)-camphor (B167293) enantiomers. researchgate.net These monooxygenases are flavin-dependent and catalyze the insertion of an oxygen atom, leading to the formation of lactones. ontosight.aimdpi.com The spontaneous hydrolysis of these lactones opens one of the fused rings of the camphor structure, forming 2-oxo-Δ3-4,5,5-trimethylcyclopentenylacetic acid (OTE). mdpi.com

The pathway continues with further enzymatic steps, including the action of 2-oxo-Δ3,4-4,5,5-trimethylcyclopentenylacetyl-CoA monooxygenase, ultimately breaking down the C10 structure into smaller molecules like succinyl-CoA and acetyl-CoA, which can then enter the central metabolic pathways of the cell, such as the TCA cycle. atlasofscience.orgresearchgate.net The genes for these enzymes, such as camA (NADH-putidaredoxin reductase) and camB (putidaredoxin), are part of the cam operon and are under regulatory control. nih.gov

**Table 2: Key Enzymes in the Camphor Degradation Pathway of *Pseudomonas putida***

| Enzyme | Function | Gene |

|---|---|---|

| Camphor 5-monooxygenase (cytochrome P-450cam) | Hydroxylation of camphor | camC |

| 5-exo-hydroxycamphor dehydrogenase | Oxidation of 5-exo-hydroxycamphor | camD |

| 2,5-diketocamphane 1,2-monooxygenase | Lactonization of 2,5-diketocamphane | camE25 |

| 3,6-diketocamphane 1,6-monooxygenase | Lactonization of 3,6-diketocamphane | camE36 |

| NADH-putidaredoxin reductase | Electron transfer | camA |

| Putidaredoxin | Electron transfer | camB |

Data sourced from references ontosight.ainih.govresearchgate.net

Analytical and Characterization Techniques for Camphoric Acid Research

Spectroscopic Methods (e.g., NMR, IR, GC-MS)

Spectroscopic methods are fundamental in determining the molecular structure and composition of camphoric acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound-based compounds. Both ¹H and ¹³C NMR are routinely used. For instance, in the synthesis of polyesters from this compound, ¹H NMR spectra are used to confirm the incorporation of the this compound monomer into the polymer chain. mdpi.com Characteristic signals in the ¹H NMR spectrum of a this compound-containing polyester (B1180765) include multiplets corresponding to the protons of the camphoric ring and its methyl groups. mdpi.com For example, in the ¹H NMR spectrum of a poly(butylene furanoate/camphorate) copolymer, signals for the methylene (B1212753) protons of the camphoric ring are observed at approximately 1.51, 2.20, and 2.58 ppm, while the proton in the α position to the carboxylic group appears at 2.79 ppm. The protons of the three methyl groups are found between 0.75 and 1.25 ppm. mdpi.com Similarly, ¹³C NMR provides detailed information about the carbon framework, with distinct chemical shifts for the carbonyl carbons, the carbons of the cyclopentane (B165970) ring, and the methyl carbons. spectrabase.com

Infrared (IR) Spectroscopy is employed to identify the functional groups present in a molecule. In the context of this compound and its derivatives, IR spectroscopy can confirm the presence of characteristic groups such as the carbonyl (C=O) stretching of the carboxylic acid or imide groups and the C-H stretching of the aliphatic ring. rsc.orgarkat-usa.org For example, the IR spectrum of a metal-organic framework containing D-camphoric acid shows strong absorption bands corresponding to the carboxylate groups. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for identifying and quantifying volatile and semi-volatile compounds. arkat-usa.orgnih.gov In the study of this compound derivatives, GC-MS can be used to identify reaction byproducts or to confirm the structure of synthesized compounds by analyzing their mass fragmentation patterns. researchgate.net For instance, it has been used to confirm the formation of D-(+)-camphoric acid imides. researchgate.net

Chromatographic Techniques (e.g., GPC, HPLC-MS/MS)

Chromatographic techniques are essential for separating mixtures and determining the molecular weight distribution of polymers.

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is a cornerstone technique for characterizing polymers. It separates molecules based on their size in solution, allowing for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ), which is the ratio of Mw to Mn. mdpi.comgoogle.comrsc.org In research on this compound-based polyesters, GPC is used to assess the success of polymerization reactions by measuring the molecular weight of the resulting polymers. google.comrsc.org For example, studies on polyesters derived from this compound and various diols have reported Mn values ranging from 7,300 to 20,200 Da. rsc.org The choice of eluent is critical, with mixtures like chloroform (B151607) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) being used for polyesters. mdpi.com

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) combines the high-resolution separation of HPLC with the specificity and sensitivity of tandem mass spectrometry. While gas chromatography is traditionally used for analyzing volatile compounds like camphor (B46023), HPLC methods are being developed as alternatives. researchgate.net For small organic acids, which can be challenging to analyze by conventional methods, ion chromatography coupled with mass spectrometry (IC-MS) has proven effective for impurity analysis. chromatographytoday.com This technique offers the ability to identify and quantify impurities with high sensitivity and reliability. chromatographytoday.com

Thermal Analysis (e.g., DSC, TGA)

Thermal analysis techniques are critical for evaluating the thermal properties and stability of materials, which are key performance indicators for polymers.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound-based polymers, DSC is used to determine key thermal properties such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). mdpi.comgoogle.comrsc.orgnih.gov The Tg is a particularly important parameter as it relates to the polymer's service temperature. For example, polyethylene (B3416737) camphorate (PEC) has a Tg of 51 °C, which is comparable to that of polylactic acid (PLA). rsc.org DSC analysis of a series of polyalkylene camphorates showed that the Tg decreases as the length of the alkylene diol increases. rsc.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. mdpi.comgoogle.comrsc.orgnih.gov TGA is used to determine the onset temperature of decomposition (Tonset) and the temperature of maximum degradation rate (Tmax). nih.gov For instance, copolyesters of 2,5-furandicarboxylic acid and this compound exhibit excellent thermal stability, with Tonset values consistently above 370 °C. nih.gov TGA results have shown that the thermal stability of these copolymers decreases with an increasing amount of the camphoric moiety, indicating that the camphoric ring is more susceptible to thermal cleavage than the furan (B31954) ring. nih.gov The temperature at which 5% mass loss occurs (T5) is also a common metric reported from TGA, with values for some this compound-based polyesters ranging from 322 °C to 368 °C. rsc.org

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are indispensable for investigating the solid-state structure of crystalline materials.

X-ray Diffraction (XRD) , particularly powder X-ray diffraction (PXRD), is used to identify the crystalline phases of a material and to assess its degree of crystallinity. nih.govrsc.org In the study of this compound-based copolymers, wide-angle X-ray scattering (WAXS), a type of XRD, has been used to analyze their crystalline structure. nih.govnih.gov For example, WAXS analysis of poly(butylene furanoate/camphorate) copolymers revealed that they possess the same crystalline phase as the parent homopolymer, poly(butylene 2,5-furandicarboxylate), but with broader peaks indicating smaller or less perfect crystals. nih.gov

Single-Crystal X-ray Diffraction provides the most detailed information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry. This technique has been instrumental in determining the precise structures of metal-organic frameworks (MOFs) and co-crystals incorporating this compound. rsc.orgnih.govcsulb.edu For instance, single-crystal X-ray diffraction analysis of a chiral indium-based MOF revealed that it crystallizes in the tetragonal space group P43212 and possesses a left-handed helical channel. rsc.org Similarly, it has been used to establish the absolute chiral induction in coordination polymers in the presence of enantiopure this compound and to determine the supramolecular structures of co-crystals formed between an active pharmaceutical ingredient and this compound. nih.govnih.gov

Q & A

Q. What are the established methods for synthesizing camphoric acid, and how can reaction conditions be optimized for higher yields?